N-(4-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a 2,6-dimethylphenyl group and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves the reaction of 2,6-dimethylphenylpiperazine with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring can act as a binding site, while the sulfonyl group may enhance the compound’s affinity for specific targets. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[2,6-dimethoxy-4-pyrimidinyl]amino}sulfonyl}phenyl)acetamide: Similar structure but with a pyrimidinyl group instead of a piperazine ring.
N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazin-1-yl}acetamide: Contains a hydroxy and methoxy group, providing different chemical properties.
Uniqueness
N-(4-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to its specific combination of a piperazine ring and a sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(4-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety, which is often associated with various biological activities. The chemical formula is C23H30N4O3S, with a molecular weight of approximately 470.58 g/mol. The presence of the sulfonamide group enhances its solubility and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against multiple human cancer cell lines, including pancreatic (MiaPaCa2, PANC-1), breast (MCF-7), and ovarian (A2780) cancer cells. The compound demonstrated moderate growth inhibition across these cell lines, with IC50 values ranging from 14 µM to >50 µM depending on the specific cell line tested .
Table 1: Growth Inhibition Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
MiaPaCa2 | >50 | Low |
PANC-1 | 14 | Moderate |
MCF-7 | >50 | Low |
A2780 | 38 | Moderate |
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. In animal models, it was tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure tests. The results indicated that certain derivatives exhibited significant anticonvulsant activity at doses of 100 mg/kg and 300 mg/kg. Notably, compounds containing the phenylpiperazine fragment showed delayed yet prolonged anticonvulsant effects .
Table 2: Anticonvulsant Activity in Animal Models
Compound ID | Dose (mg/kg) | MES Protection (%) | PTZ Protection (%) |
---|---|---|---|
19 | 100 | 70 | 65 |
24 | 300 | 75 | 60 |
The mechanism by which this compound exerts its effects is believed to involve modulation of neurotransmitter systems and interference with protein-protein interactions critical for cancer cell survival. Specifically, it has been suggested that this compound may inhibit S100A2-p53 interactions, which are vital in regulating apoptosis in cancer cells .
Case Studies
- Anticancer Screening : A focused library of derivatives was synthesized based on structural modifications of the original compound. These derivatives were screened against various cancer cell lines, yielding promising candidates with enhanced cytotoxicity compared to the parent compound. The modifications included changes to the phenylacetamide moiety which resulted in increased potency against pancreatic cancer cells .
- Anticonvulsant Evaluation : In a study assessing the anticonvulsant efficacy of related compounds, it was found that those with higher lipophilicity had delayed onset but longer-lasting effects in seizure models. This suggests that structural characteristics significantly influence pharmacokinetics and therapeutic outcomes in anticonvulsant activity .
Properties
IUPAC Name |
N-[4-[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-5-4-6-16(2)20(15)22-11-13-23(14-12-22)27(25,26)19-9-7-18(8-10-19)21-17(3)24/h4-10H,11-14H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNSPBPLHVPDHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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